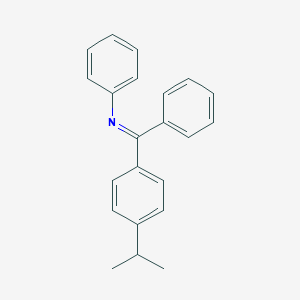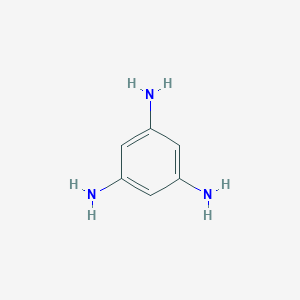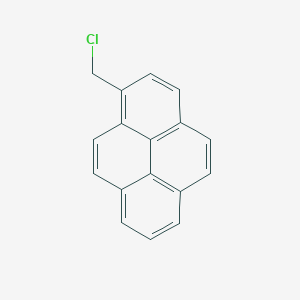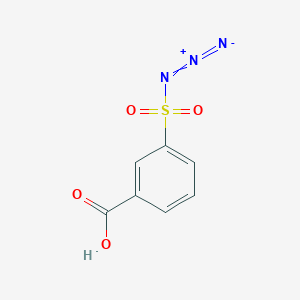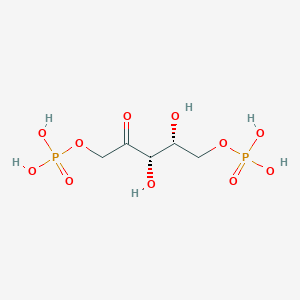
Xylulose-1,5-Bisphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xylulose-1,5-bisphosphate (XuBP) is a molecule that plays a crucial role in the regulation of carbohydrate metabolism in living organisms. It is a key intermediate in the pentose phosphate pathway, which is responsible for the production of NADPH and ribose-5-phosphate. XuBP has been extensively studied in recent years due to its potential applications in various fields such as biotechnology and medicine.
Wissenschaftliche Forschungsanwendungen
Inhibition of Ribulose-1,5-Bisphosphate Carboxylase/Oxygenase
Xylulose-1,5-bisphosphate has been identified as a potent inhibitor of ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco). Studies have shown that this inhibition is competitive and affects both the carboxylase and oxygenase activities of the enzyme (McCurry & Tolbert, 1977). Additionally, xylulose-1,5-bisphosphate is known to bind to decarbamylated Rubisco sites, significantly affecting the enzyme's functioning depending on the pH levels (Zhu & Jensen, 1991).
Structural Interactions and Inhibitory Mechanisms
The interactions of xylulose-1,5-bisphosphate with Rubisco have been studied through x-ray crystallography, providing insights into the inhibitory mechanisms. These studies reveal that the binding of this compound to the enzyme leads to the release of activating molecules from the active site, causing a distortion in the metal binding site (Taylor, Fothergill, & Andersson, 1996).
Role in Ribulose-1,5-Bisphosphate Epimerization and Degradation
Xylulose-1,5-bisphosphate can also arise from the non-enzymic epimerization of ribulose-1,5-bisphosphate and has been found to simulate substrate inhibition of Rubisco, indicating its significant role in the enzyme's functioning (Paech, Pierce, McCurry, & Tolbert, 1978).
Implications in Photosynthesis
This compound is relevant in the context of photosynthesis, particularly in its interactions with Rubisco, which is a key enzyme in the process. The binding of xylulose-1,5-bisphosphate to Rubisco in photosynthetic organisms has been closely examined, illustrating its significant impact on photosynthetic efficiency and enzyme regulation (Newman & Gutteridge, 1994).
Degradation and Inactivation of Ribulose-1,5-Bisphosphate Carboxylase/Oxygenase
Further studies have explored the degradation of xylulose-1,5-bisphosphate by selective sugar phosphatases, highlighting its regulatory role in photosynthesis and the ancient enzyme Rubisco (Bracher et al., 2015).
Eigenschaften
CAS-Nummer |
15565-46-5 |
|---|---|
Produktname |
Xylulose-1,5-Bisphosphate |
Molekularformel |
C5H12O11P2 |
Molekulargewicht |
310.09 g/mol |
IUPAC-Name |
[(2R,3S)-2,3-dihydroxy-4-oxo-5-phosphonooxypentyl] dihydrogen phosphate |
InChI |
InChI=1S/C5H12O11P2/c6-3(1-15-17(9,10)11)5(8)4(7)2-16-18(12,13)14/h3,5-6,8H,1-2H2,(H2,9,10,11)(H2,12,13,14)/t3-,5+/m1/s1 |
InChI-Schlüssel |
YAHZABJORDUQGO-WUJLRWPWSA-N |
Isomerische SMILES |
C([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)OP(=O)(O)O |
SMILES |
C(C(C(C(=O)COP(=O)(O)O)O)O)OP(=O)(O)O |
Kanonische SMILES |
C(C(C(C(=O)COP(=O)(O)O)O)O)OP(=O)(O)O |
Synonyme |
xylulose 1,5-bisphosphate xylulose 1,5-diphosphate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



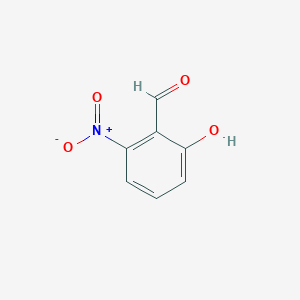
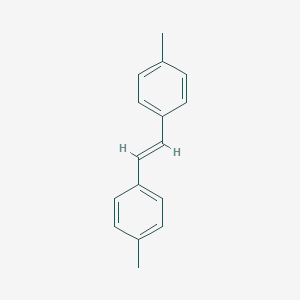
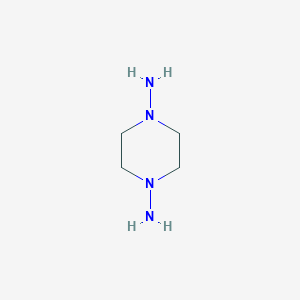
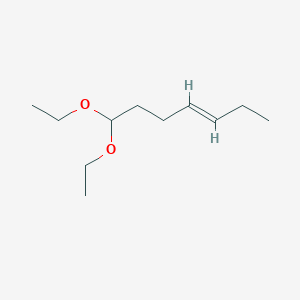
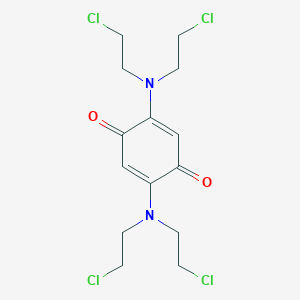
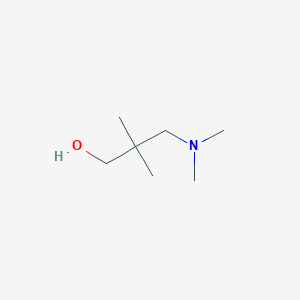
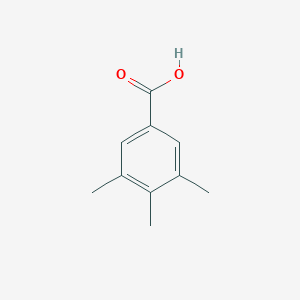
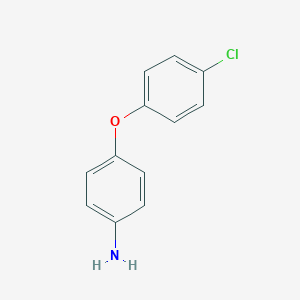
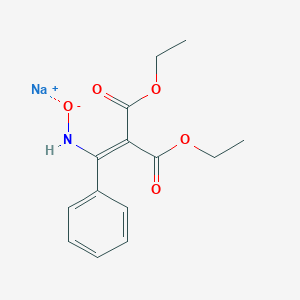
![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B91005.png)
